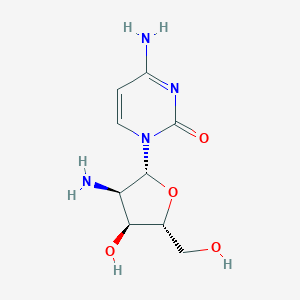

2'-Amino-2'-deoxycytidine

Description

Significance within Modified Nucleoside and Nucleic Acid Chemistry Research

The introduction of an amino group at the 2'-position of the deoxyribose ring profoundly influences the properties of nucleic acids. biosynth.com Research in modified nucleoside chemistry has extensively studied 2'-Amino-2'-deoxycytidine to understand how this modification impacts the structure, stability, and reactivity of DNA and RNA duplexes.

A primary area of investigation has been the thermal stability of oligonucleotides containing this modified nucleoside. nih.gov Studies have shown that the presence of a this compound unit has a destabilizing effect on both RNA and DNA duplexes at neutral (pH 7) and acidic (pH 5) conditions. nih.govnih.gov The pKa of the 2'-amino group has been determined to be approximately 6.2 using 13C-NMR spectroscopy. nih.govoup.com This indicates that at a physiological pH of 7, the amino group is not fully protonated, which influences the stability of the duplexes it is part of. oup.com The destabilizing effect has been quantified; for instance, the incorporation of a single this compound into an oligonucleotide can result in a destabilization of 1.2 kcal/mol in the specific sequence context examined. oup.com

The chemical reactivity of the 2'-amino group is another significant aspect of its utility. nih.gov This primary amine provides a unique functional handle that is not present in natural nucleosides, allowing for the covalent attachment of various molecules. oup.com For example, this reactivity has been successfully exploited for the site-specific incorporation of fluorescent dyes, such as rhodamine, into an oligonucleotide via its isothiocyanate derivative. nih.govnih.gov This labeling capability is crucial for studies involving fluorescence resonance energy transfer (FRET) and other fluorescence-based assays used to probe nucleic acid structure and dynamics. nih.gov

Role as a Nucleoside Analog in Fundamental Biochemical and Molecular Studies

As a nucleoside analog, this compound and its derivatives serve as powerful probes in fundamental biochemical and molecular investigations. medchemexpress.comnih.gov These analogs can mimic natural nucleosides and interact with cellular machinery, providing insights into the mechanisms of enzymes involved in nucleic acid metabolism and replication. medchemexpress.com

One of the most significant roles is as a substrate analog for polymerases. nih.gov The triphosphate form, This compound-5'-triphosphate (B12082923), has been studied in the context of viral RNA-dependent RNA polymerases. nih.gov Crystal structures of human norovirus polymerase bound to this analog revealed that the polymerase's active site must undergo a significant rearrangement to accommodate the 2'-amino group. nih.gov This alteration disrupts the coordination of essential metal ions in the active site, suggesting a novel mechanism of enzyme inhibition. nih.gov This finding is critical for the rational design of new antiviral inhibitors that target viral polymerases. nih.gov

The study of 2'-amino modified nucleosides contributes to a broader understanding of how modifications on the sugar moiety affect biological processes. nih.gov For comparison, other 2'-modified nucleoside analogs like cytarabine (B982) (ara-C) and gemcitabine (B846) feature different substitutions at this position. Ara-C has a hydroxyl group in the arabinose configuration, which, when incorporated into DNA, hinders chain extension. nih.gov Gemcitabine has two fluorine atoms at the 2'-position, a modification that enhances its metabolic stability. nih.gov By comparing the effects of these different 2'-modifications, researchers can dissect the specific roles of the sugar edge in enzyme recognition and nucleic acid function. The unique properties of the 2'-amino group, being a hydrogen bond donor and a potential site for protonation, offer a distinct tool for probing these interactions. oup.com

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECRKKQKJNKYNF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424316 | |

| Record name | 2'-Amino-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26889-42-9 | |

| Record name | 2'-Amino-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Chemical Synthesis of 2'-Amino-2'-deoxycytidine

The synthesis of this compound, a modified nucleoside with significant potential in various biochemical and therapeutic applications, has been a subject of extensive research. The primary challenge lies in the stereoselective introduction of the amino group at the 2'-position of the sugar moiety. Various synthetic strategies have been developed to address this, primarily revolving around the elaboration of a pre-existing nucleoside scaffold or the de novo construction of the nucleoside from a modified sugar and a nucleobase.

Approaches for Nucleoside Scaffold Elaboration

A prevalent method for synthesizing this compound involves the chemical modification of a readily available starting material, such as cytidine (B196190). This approach typically begins with the protection of the reactive hydroxyl groups at the 3' and 5' positions of the ribose sugar to ensure regioselectivity in subsequent reactions. Following protection, the 2'-hydroxyl group is oxidized to a ketone. This 2'-keto intermediate is a critical juncture in the synthesis, setting the stage for the introduction of the nitrogen functionality. The subsequent stereoselective reduction of an oxime or a related derivative, or the reductive amination of the ketone, leads to the formation of the 2'-amino group. The choice of reagents and reaction conditions is paramount to control the stereochemical outcome.

Alternatively, a strategy involving an SN2 displacement reaction on a 2'-triflate derivative of a protected uridine (B1682114) has been employed. In this pathway, the 2'-hydroxyl group is converted into a good leaving group, the triflate, which is then displaced by an azide (B81097) ion. The resulting 2'-azido-2'-deoxyuridine (B559683) can then be converted to the corresponding cytidine derivative, and subsequent reduction of the azide yields the desired this compound.

Stereochemical Control in Synthesis Pathways

Achieving the correct stereochemistry at the 2'-position, which is the arabino configuration, is a critical aspect of the synthesis. In methods proceeding through a 2'-keto intermediate, stereocontrol is often achieved during the reduction step. The use of sterically hindered reducing agents can favor the approach of the hydride from one face of the sugar ring, leading to the preferential formation of the desired stereoisomer.

In the SN2 displacement approach, the stereochemistry is inherently controlled by the reaction mechanism. The inversion of configuration at the 2'-position during the displacement of the triflate group by the azide ion ensures the formation of the arabino isomer. This method provides excellent stereochemical control, making it an attractive route for the synthesis of this compound.

Synthesis of this compound Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis

For the incorporation of this compound into synthetic oligonucleotides, it must first be converted into a phosphoramidite building block. This process involves a series of protection and activation steps. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is labile under acidic conditions and allows for the sequential addition of nucleotides during solid-phase synthesis. The 2'-amino group requires a robust protecting group that is stable throughout the oligonucleotide synthesis cycles but can be removed during the final deprotection step. Common protecting groups for the 2'-amino function include the trifluoroacetyl (TFA) or the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Once the protecting groups are in place, the 3'-hydroxyl group is phosphitylated using a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base. The resulting this compound phosphoramidite is a stable compound that can be purified and used directly in automated oligonucleotide synthesizers.

Preparation of Oligonucleotides and Oligoribonucleotides Incorporating this compound

The incorporation of this compound into oligonucleotides can confer desirable properties, such as increased resistance to nuclease degradation and enhanced binding affinity to target sequences.

Automated Chemical Synthesis Methodologies

The synthesis of oligonucleotides containing this compound is carried out using automated solid-phase phosphoramidite chemistry. The synthesis proceeds in a stepwise manner on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main chemical steps:

Detritylation: Removal of the acid-labile 5'-DMT protecting group from the support-bound nucleotide.

Coupling: Activation of the incoming this compound phosphoramidite and its coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage.

This cycle is repeated until the desired sequence is assembled.

Purification Techniques for Modified Oligonucleotides

Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically by treatment with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine. The crude product contains the full-length oligonucleotide as well as shorter, failed sequences. Purification is therefore essential to obtain a product of high purity.

Common purification techniques for modified oligonucleotides include:

High-Performance Liquid Chromatography (HPLC): This is a widely used method that can provide high-resolution separation.

Reverse-Phase HPLC (RP-HPLC): Separates oligonucleotides based on their hydrophobicity. The presence of the 5'-DMT group on the full-length product allows for efficient separation from shorter, non-DMT-containing sequences.

Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on their net negative charge, which is proportional to their length.

Polyacrylamide Gel Electrophoresis (PAGE): This technique offers excellent resolution for longer oligonucleotides but can be more labor-intensive for product recovery.

Synthesis of this compound Triphosphate Derivatives

The triphosphate form of this compound is essential for its enzymatic incorporation into oligonucleotides by polymerases. Synthetic chemists have developed multi-step pathways to produce these derivatives efficiently.

The process begins with the conversion of uridine to 2'-azido-2'-deoxyuridine, which introduces the nitrogen functionality at the 2'-position in a protected azide form. tandfonline.com A key sequence involves peracylation, followed by conversion of the uracil (B121893) base to a cytosine base. tandfonline.com To ensure selective phosphorylation at the 5'-position, the N4-amino group of the cytosine base is protected. tandfonline.com The subsequent phosphorylation is typically carried out using a one-step method, followed by the reduction of the 2'-azido group to the desired 2'-amino group, yielding the final triphosphate product. tandfonline.com The final product is purified by anion exchange chromatography. tandfonline.com

Table 1: Key Stages in the Synthesis of This compound-5'-Triphosphate (B12082923) from Uridine

| Stage | Description | Key Reagents/Conditions |

| Azidation | Introduction of the azide group at the 2'-position of uridine. | Not detailed in search results. |

| Base Conversion | Transformation of the uracil base to cytosine. | Method of Divakar and Reese. tandfonline.com |

| Protection | Protection of the N4-amino group of the newly formed cytosine. | Acetic anhydride. tandfonline.com |

| Phosphorylation | Introduction of the triphosphate group at the 5'-hydroxyl position. | One-step phosphorylation method. tandfonline.com |

| Reduction | Conversion of the 2'-azido group to the 2'-amino group. | Wet triphenylphosphine. tandfonline.com |

| Purification | Isolation of the final product. | Anion exchange chromatography. tandfonline.com |

This table summarizes the general synthetic strategy as described in the provided sources.

Modification of the exocyclic amine of the cytosine base provides another avenue for creating functional nucleotide analogues. N4-Amino-2'-deoxycytidine-5'-triphosphate, a derivative with a hydrazine (B178648) moiety at the N4-position, can be synthesized from a 4-thio-2'-deoxyuridine (B1622106) triphosphate intermediate. mdpi.com

The synthesis starts with 4-thio-2'-deoxyuridine, which is first converted to its 5'-triphosphate form using a one-pot phosphorylation method involving reagents like POCl₃ and tributylammonium (B8510715) pyrophosphate. mdpi.com The resulting 4-thio-2'-deoxyuridine triphosphate is then reacted with hydrazine hydrate (B1144303) in water at room temperature. mdpi.com This reaction displaces the 4-thio group to yield N4-Amino-2'-deoxycytidine-5'-triphosphate, which was isolated with a 66% yield. mdpi.com An alternative reported method involves a microwave-mediated bisulfite-catalyzed transamination of 2'-deoxycytidine (B1670253) triphosphate (dCTP) with hydrazine, though this requires strict control of the reaction conditions. mdpi.com

Chemical Modification and Functionalization of the 2'-Amino Group

The 2'-amino group serves as a powerful and unique chemical handle for attaching various molecules to oligonucleotides, enabling the development of advanced molecular probes and diagnostics.

The introduction of a this compound monomer into a synthetic oligonucleotide provides a unique site for covalent modification. oup.comnih.gov This 2'-amino group is a nucleophile that can react with a variety of electrophilic labeling reagents, offering a distinct advantage over more common modification sites like the C5 position of pyrimidines. oup.comnih.gov This strategy allows for the site-specific labeling of the sugar-phosphate backbone of either DNA or RNA, avoiding the creation of diastereomeric mixtures that can occur with other labeling methods. oup.com The ability to place labels at specific intervening positions within an oligonucleotide sequence is a significant advance for creating sophisticated nucleic acid conjugates. nih.gov While the incorporation of a this compound can have a modest destabilizing effect on the thermal stability of a nucleic acid duplex, this is often a manageable trade-off for the benefits of unique functionalization. oup.comnih.gov

A prime example of the utility of the 2'-amino group is the efficient incorporation of fluorescent dyes, such as rhodamine, to create advanced research probes. oup.comnih.gov The reaction is typically performed by incubating an oligonucleotide containing a single this compound residue with an isothiocyanate derivative of the dye, for example, rhodamine-5-isothiocyanate. oup.com

The conjugation proceeds with high efficiency in a buffered solution at a slightly alkaline pH, such as 100 mM sodium borate (B1201080) buffer at pH 8.5. oup.com The reaction mixture is incubated at room temperature for several hours in the dark to prevent photodegradation of the dye. oup.com Following the reaction, the labeled oligonucleotide is recovered and purified from unreacted dye using methods like ethanol (B145695) precipitation and gel electrophoresis. oup.com Analysis by reverse-phase HPLC confirms the successful conjugation, with the rhodamine-labeled nucleoside showing a significantly different retention time compared to the unlabeled this compound. oup.com This method provides a robust way to create fluorescently labeled oligonucleotides for applications like fluorescence resonance energy transfer (FRET) studies. nih.gov

Table 2: Example Conditions for Rhodamine Labeling of a 2'-Amino-Modified Oligonucleotide

| Parameter | Condition |

| Oligonucleotide | Containing one this compound. oup.com |

| Labeling Reagent | Rhodamine-5-isothiocyanate in N,N-dimethylformamide. oup.com |

| Buffer | 100 mM Sodium borate, pH 8.5. oup.com |

| Incubation | 15 hours at 25°C in the dark. oup.com |

| Purification | Ethanol precipitation and gel purification. oup.com |

This table outlines a specific experimental protocol for rhodamine conjugation as described in the literature.

Synthesis of Carbocyclic and Other Structural Analogues for Research Purposes

To explore structure-activity relationships and develop nucleoside analogues with improved therapeutic or research potential, chemists synthesize structural variants of this compound. A significant class of these are carbocyclic analogues, where the furanose oxygen atom is replaced with a methylene (B1212753) group.

The synthesis of the carbocyclic analogue of this compound has been reported via an eight-step route starting from cyclopentadiene. nih.govacs.org A key intermediate in this synthesis is (+/-)-(1α,2α,3β,5β)-3-amino-5-(hydroxymethyl)-1,2-cyclopentanediol. nih.gov This intermediate provides the necessary carbocyclic core with the correct stereochemistry for the subsequent attachment of the cytosine base. The final carbocyclic 2'-amino analogue was evaluated for its biological activity and showed moderate in vitro antiviral activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov The synthesis of other carbocyclic pyrimidine (B1678525) nucleoside analogues has also been explored to investigate their potential as antiviral agents. grantome.comasm.org

Nucleic Acid Structural and Biophysical Characterization

Influence on Duplex Stability in DNA and RNA Contexts

The introduction of a 2'-amino group into an oligonucleotide has a notable and quantifiable impact on the stability of the resulting duplex, whether in a DNA or RNA context.

Thermodynamic Analysis of Base Pairing Interactions

The incorporation of 2'-Amino-2'-deoxycytidine into an oligonucleotide duplex is thermodynamically destabilizing. nih.govoup.com Studies on both RNA/RNA and DNA/DNA duplexes have shown that the presence of this modified nucleoside lowers the melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate.

In an RNA/RNA duplex context, the substitution of a single uridine (B1682114) with this compound results in a destabilization of approximately 1.2 kcal/mol in the free energy of duplex formation (ΔG°37). nih.gov This effect is additive; incorporating three such residues leads to a destabilization of 2.9 kcal/mol. nih.gov The effect is even more pronounced in DNA/DNA duplexes, where the incorporation of three this compound residues can decrease the Tm from 30.1°C to below 5°C. nih.gov When a strand containing three this compound modifications in an RNA context is paired with a complementary DNA strand, the duplex is so unstable that its Tm drops to below 0°C. nih.gov

| Duplex Type | Sequence (Modified Strand) | No. of C | Tm (°C) at pH 7.0 | ΔG°37 (kcal/mol) at pH 7.0 | Reference |

|---|---|---|---|---|---|

| RNA/RNA | 5'-GCAUGCAUG-3' | 1 | 48.2 | -11.3 | nih.gov |

| RNA/RNA | 5'-GCAUGCAUGC-3' | 3 | 39.9 | -9.6 | nih.gov |

| DNA/DNA | 5'-GCATGCATGC-3' | 3 | <5 | Not Determined | nih.gov |

| RNA/DNA | 5'-GCAUGCAUGC-3' (RNA) / 5'-GCATGCATGC-3' (DNA) | 3 | <0 | Not Determined | nih.gov |

Impact of 2'-Amino Group Protonation State on Duplex Stability

Given that an amino group can be protonated at acidic pH, its charge state is a critical factor influencing duplex stability. The pKa of the 2'-amino group in an oligonucleotide context is approximately 6.2. nih.govoup.com This means that at a physiological pH of around 7, the amino group is predominantly in its neutral, unprotonated state (-NH₂).

One might hypothesize that at a pH below the pKa (e.g., pH 5.0), the 2'-amino group would become protonated (-NH₃⁺), potentially forming a stabilizing ionic interaction with the negatively charged phosphate (B84403) backbone. However, experimental evidence shows the opposite effect. For an RNA/RNA duplex containing three this compound residues, lowering the pH from 7.0 to 5.0 decreased the Tm from 39.9°C to 23.6°C. nih.gov This indicates that protonation of the 2'-amino group leads to further destabilization of the duplex, likely due to increased electrostatic repulsion or unfavorable conformational changes. nih.govoup.com

Determination of 2'-Amino Group pKa in Oligonucleotides

The acid dissociation constant (pKa) of the 2'-amino group is a key parameter for understanding its behavior. Using 13C-NMR spectroscopy, the pKa of this group within a dinucleotide, 2'-amino-2'-deoxyuridyl(3'-5')thymidyl phosphate, was determined to be approximately 6.2. nih.gov This value is notably low for an amino group and is influenced by the electron-withdrawing effects of the adjacent 3'-hydroxyl group, the ribose ring oxygen, and the nucleobase itself. nih.gov This pKa value confirms that the group will be mostly uncharged at neutral pH but will become protonated under mildly acidic conditions. nih.govoup.com

Conformational Analysis of Oligonucleotides Containing this compound

Furthermore, crystal structures of This compound-5'-triphosphate (B12082923) bound to viral RNA polymerase have revealed that the enzyme's active site must undergo significant rearrangement to accommodate the 2'-amino group. medchemexpress.comnih.gov This alteration disrupts the coordination of metal ions essential for catalysis, suggesting that the steric and electronic properties of the 2'-amino group can interfere with enzymatic processes. medchemexpress.comnih.gov

Interactions in Higher-Order Nucleic Acid Structures

The ability of modified oligonucleotides to form complex structures is crucial for their potential applications.

Triplex Formation Studies

Triple-helix (triplex) structures are formed when a third strand of oligonucleotides binds within the major groove of a DNA duplex. The formation of the common C-G*C+ triplet requires the protonation of the third-strand cytosine, making such triplexes unstable at physiological pH. acs.org While extensive research has focused on creating cytidine (B196190) analogues with higher pKa values to overcome this limitation, there is a notable lack of studies on the direct incorporation of this compound into triplex-forming oligonucleotides. acs.org

The observed destabilizing effect of the 2'-amino substitution on duplexes suggests it would likely not be favorable for stabilizing a triplex structure. nih.gov The field has instead focused on modifications to the nucleobase itself, such as N(4)-(6-aminopyridin-2-yl)-2'-deoxycytidine, to enhance Hoogsteen hydrogen bonding without the need for protonation, thereby achieving stable triplex formation at neutral pH. nih.gov

Enzymatic Recognition and Substrate Specificity Studies

Interaction with Nucleic Acid Polymerases

Nucleic acid polymerases are critical enzymes for the replication and transcription of genetic material. The ability of 2'-Amino-2'-deoxycytidine, in its triphosphate form (2'-amino-dCTP), to interact with these enzymes is a key determinant of its potential biological effects.

Crystal structure analysis of the human norovirus RNA-dependent RNA polymerase (RdRp) has provided detailed insights into its interaction with This compound-5'-triphosphate (B12082923) (2'-amino-dCTP). When bound to the polymerase in a complex with an RNA primer-template duplex, 2'-amino-dCTP induces a significant rearrangement of the enzyme's active site.

The presence of the 2'-amino group on the cytidine (B196190) analog necessitates an alteration in the substrate-binding site. This change triggers a cascade of conformational shifts within the polymerase active site, leading to a disruption of the coordination shells of the essential active-site metal ions. Specifically, the ribose and triphosphate components of 2'-amino-dCTP are shifted to accommodate the 2'-amino group. This movement displaces key amino acid residues, such as Asp242, which is involved in binding the divalent metal ions required for catalysis. As a consequence of these rearrangements, the 3'-hydroxyl group of the primer and the α-phosphate of the incoming 2'-amino-dCTP are not correctly positioned for the nucleotidyl transfer reaction to occur. This mode of binding suggests a unique mechanism of inhibition that could be leveraged for designing novel inhibitors against viral RNA polymerases.

Table 1: Structural Changes in Norovirus Polymerase Active Site Induced by 2'-amino-dCTP Binding

| Component | Observed Change | Consequence |

|---|---|---|

| Substrate-Binding Site | Alteration to accommodate the 2'-amino group. | Initiates rearrangement of the entire active site. |

| Active Site Metal Ions | Disruption of coordination shells. | Impairs catalytic function. |

| Key Residue (Asp242) | Displaced by approximately 2 Å. | Impacts divalent metal ion occupancy. |

| Primer 3'-OH and Substrate α-phosphate | Suboptimal positioning for catalysis. | Prevents nucleotidyl transfer. |

Studies have investigated 2'-amino-2'-deoxynucleoside 5'-triphosphates as potential substrates for T7 RNA polymerase, a DNA-dependent RNA polymerase widely used in molecular biology. Research has shown that the 2'-amino derivative of uridine (B1682114) is a substrate for this enzyme, and it performs better than the corresponding 2'-fluoro derivative. Gel electrophoresis has confirmed that these analogs can be incorporated into transcripts, allowing for the synthesis of full-length RNA molecules of up to 2500 nucleotides. While some premature termination occurs, transcription of shorter templates, such as tRNA genes, can proceed to completion with high efficiency using these modified substrates.

The substrate properties of this compound for DNA polymerases are not as extensively characterized in available research. However, studies on similar modified nucleosides provide context. For instance, the 3'-amino analog, 3'-amino-2',3'-dideoxycytidine, acts as a DNA chain terminator. Its incorporation into a growing DNA strand by DNA polymerase I (Klenow fragment) results in a functionally blocked 3'-end that serves as a poor template for further synthesis nih.gov. This suggests that modifications at the sugar moiety, particularly the introduction of an amino group, can significantly impact the interaction with replicational enzymes and interfere with the process of DNA elongation nih.gov. The precise substrate efficiency or inhibitory potential of this compound with various DNA polymerases requires further specific investigation.

Recognition by Nucleoside Kinases (e.g., Human Deoxycytidine Kinase)

For a nucleoside analog to exert its biological effect, it must typically be phosphorylated to its mono-, di-, and triphosphate forms. The initial phosphorylation is often the rate-limiting step and is catalyzed by nucleoside kinases. Human deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine, deoxyadenosine (B7792050), and deoxyguanosine biosynth.comnih.gov. This enzyme is also crucial for the activation of numerous chemotherapeutic nucleoside analogs nih.govwikipedia.org. The broad substrate specificity of dCK makes it a critical enzyme to study in the context of this compound.

The substrate specificity of human dCK can be intentionally altered through protein engineering. Studies involving random mutagenesis and rational design have identified key amino acid residues in the active site that govern which nucleosides are accepted and phosphorylated. Specifically, residues at positions Arg104 and Asp133 have been identified as critical determinants of substrate specificity biosynth.comarxiv.org.

By mutating these residues, researchers have been able to create dCK variants with novel properties. For example, the double mutant Arg104Gln/Asp133Gly results in a "generalist" kinase with a broader specificity and higher turnover rate for both natural substrates and prodrugs biosynth.comnih.gov. Conversely, the Arg104Met/Asp133Thr mutant exhibits a reversed substrate specificity, gaining the ability to phosphorylate thymidine (B127349) (a nucleoside not typically recognized by wild-type dCK) over 1000-fold more efficiently while losing its activity towards its natural substrates arxiv.org. These findings demonstrate that the active site of dCK is malleable and that specific mutations can be introduced to tailor its activity for particular nucleoside analogs.

Table 2: Effect of Active Site Mutations on Human Deoxycytidine Kinase (dCK) Specificity

| Mutation | Effect on Substrate Specificity | Reference |

|---|---|---|

| Arg104Gln / Asp133Gly | Creates a "generalist" kinase with broader specificity and elevated turnover. | biosynth.comnih.gov |

| Arg104Met / Asp133Thr | Reverses substrate specificity, favoring thymidine phosphorylation and eliminating activity for dC, dA, and dG. | arxiv.org |

| Asp133Ala | Contributes to enlarging the active site, allowing phosphorylation of 5-substituted pyrimidines. |

Deamination Pathways and Enzyme Susceptibility (e.g., Cytidine Deaminase)

Deamination is a metabolic process involving the removal of an amino group from a molecule nih.gov. In the context of nucleosides, the enzyme cytidine deaminase (CDA) plays a significant role. CDA is an enzyme of the pyrimidine (B1678525) salvage pathway that catalyzes the hydrolytic deamination of cytidine and deoxycytidine to form uridine and deoxyuridine, respectively nih.gov. This enzymatic conversion is also a primary pathway for the inactivation of several cytosine-based chemotherapeutic agents, such as cytarabine (B982) (Ara-C).

Specificity in Nucleotide Salvage and Biosynthesis Pathways

The nucleotide salvage pathway allows cells to recycle nucleosides, deoxyribonucleosides, and their corresponding bases that are generated from the degradation of DNA and RNA. This pathway is energetically more favorable than the de novo synthesis of nucleotides. A key enzyme in the pyrimidine salvage pathway is deoxycytidine kinase (dCK), which catalyzes the phosphorylation of deoxycytidine (dC), deoxyadenosine (dA), and deoxyguanosine (dG) to their respective monophosphates. nih.gov

Deoxycytidine kinase is well-documented for its broad substrate specificity, enabling it to phosphorylate a wide array of nucleoside analogs that are used as antiviral and chemotherapeutic agents. nih.govmdpi.com This promiscuity is attributed to the flexibility of its active site, which can accommodate modifications in both the sugar moiety and the nucleobase of the substrate. nih.gov

While direct kinetic studies on the phosphorylation of this compound by human deoxycytidine kinase are not extensively available in the public domain, the known substrate repertoire of dCK provides a basis for predicting its potential interaction with this analog. The enzyme is known to phosphorylate other 2'-modified cytidine analogs. For instance, studies have been conducted on analogs such as 5-methyl-deoxycytidine (5-Me-dC), highlighting the capacity of the dCK active site to accommodate modifications. nih.gov

For this compound to be incorporated into DNA, it must first be converted to its 5'-triphosphate form. This multi-step process is initiated by a nucleoside kinase, likely dCK, to form this compound monophosphate. Subsequently, nucleoside monophosphate and diphosphate (B83284) kinases would catalyze the sequential phosphorylations to the diphosphate and triphosphate forms, respectively.

The resulting this compound 5'-triphosphate would then serve as a potential substrate for DNA polymerases. These enzymes are responsible for synthesizing DNA by incorporating deoxyribonucleoside triphosphates into a growing DNA strand. The substrate specificity of DNA polymerases is crucial, as they must accurately select the correct nucleotide to maintain the integrity of the genetic code. wikipedia.org The presence of the 2'-amino group in this compound could influence its recognition and incorporation by DNA polymerases.

Detailed research findings, including specific kinetic parameters for the interaction of this compound with key enzymes in the nucleotide salvage and biosynthesis pathways, are essential for a comprehensive understanding of its metabolic fate and mechanism of action. The following table summarizes the key enzymes involved in these pathways and their potential interaction with this compound, based on the known substrate specificities of these enzymes for other nucleoside analogs.

Table 1: Potential Enzymatic Interactions of this compound in Nucleotide Salvage and Biosynthesis Pathways

| Enzyme | Natural Substrate(s) | Potential Role for this compound |

| Deoxycytidine Kinase (dCK) | Deoxycytidine, Deoxyadenosine, Deoxyguanosine | Phosphorylation to this compound monophosphate. |

| UMP-CMP Kinase | Uridine monophosphate, Cytidine monophosphate | Phosphorylation of this compound monophosphate to the diphosphate form. |

| Nucleoside Diphosphate Kinase | Various nucleoside diphosphates | Phosphorylation of this compound diphosphate to the triphosphate form. |

| DNA Polymerases | dATP, dCTP, dGTP, dTTP | Incorporation of this compound 5'-triphosphate into DNA. wikipedia.org |

Further empirical studies are required to elucidate the precise substrate efficiency of this compound with these enzymes and to construct a complete metabolic profile of this compound.

Molecular Recognition Mechanisms and Principles

Intermolecular Interactions with Natural Nucleic Acids and Synthetic Analogues

The replacement of the 2'-hydroxyl group with an amino group in 2'-deoxycytidine (B1670253) has a notable impact on the stability of nucleic acid duplexes. Research has shown that the incorporation of 2'-amino-2'-deoxycytidine into both RNA and DNA strands leads to a destabilization of the resulting duplexes. nih.govbibliotekanauki.pl This effect has been observed in various contexts, including RNA/RNA, DNA/DNA, and RNA/DNA hybrid duplexes. nih.gov

The destabilizing effect is quantifiable and appears to be additive. For instance, the introduction of a single this compound residue into an RNA/RNA duplex was found to result in a destabilization of 1.2 kcal/mol. nih.gov When three such modified nucleosides were incorporated, the destabilization increased to 2.9 kcal/mol. nih.gov This destabilization is significant, being approximately 1.5 times greater than the destabilizing effect of incorporating three standard 2'-deoxynucleotides into an RNA duplex. nih.gov

The underlying reason for this destabilization is believed to be related to the conformational preferences of the sugar ring. The 2'-amino group influences the sugar pucker, which can lead to a less favorable geometry for Watson-Crick base pairing within the duplex structure. nih.gov Even in a DNA/DNA duplex, where the sugar conformation is typically in the 2'-endo form, the presence of the 2'-aminonucleoside is destabilizing. nih.gov

The thermal melting temperatures (Tm) of various oligonucleotide duplexes containing this compound (dCNH2) highlight this destabilizing effect across different nucleic acid contexts.

| Duplex Type | Modified Strand Sequence (5'-3') | Complementary Strand Sequence (5'-3') | Tm (°C) at pH 7.0 | ΔG°37 (kcal/mol) |

| RNA/RNA (unmodified) | r(GCGCUUCGC) | r(GCGAAGCGC) | 52.5 | -12.5 |

| RNA/RNA (1 x dCNH2) | r(GCGCU UCGC) | r(GCGAA GCGC) | 39.9 | -9.64 |

| RNA/RNA (3 x dCNH2) | r(GCU CU UCGC) | r(GCA GA AGCGC) | 39.9 | -9.6 |

| DNA/DNA (unmodified) | d(GCGTTCGC) | d(GCGAACGC) | 30.1 | -7.65 |

| DNA/DNA (3 x dCNH2) | d(GCT CT TCGC) | d(GCA GA ACGC) | ~5 | Not Determined |

| RNA/DNA (unmodified) | r(GCGCUUCGC) | d(GCGAACGC) | 26.8 | -7.29 |

| RNA/DNA (3 x dCNH2) | r(GCU CU UCGC) | d(GCGAACGC) | <0 | Not Determined |

Hydrogen Bonding Patterns in Modified Nucleoside Complexes

The hydrogen bonding capability of this compound is a key determinant of its interaction patterns. The 2'-amino group itself can act as a hydrogen bond donor. A crucial factor influencing its hydrogen bonding behavior is its pKa, which is the pH at which the group is 50% protonated. The pKa of the 2'-amino group in the context of a dinucleotide has been determined by 13C-NMR spectroscopy to be approximately 6.2. nih.govnih.gov This value is essentially identical to that of the free nucleoside, 2'-amino-2'-deoxyuridine. nih.gov

This pKa value indicates that at a physiological pH of around 7, the 2'-amino group will be largely unprotonated and neutral. However, in more acidic conditions (pH < 6.2), the amino group will become protonated, carrying a positive charge (-NH3+). This protonation state significantly alters its hydrogen bonding potential.

It was initially hypothesized that at a pH below the pKa, the protonated 2'-amino group could form a stabilizing ion pair with the negatively charged phosphate (B84403) backbone. nih.gov However, experimental data has shown the opposite to be true. The thermal stability of duplexes containing this compound was found to be even lower at pH 5.0 compared to pH 7.0. nih.gov For example, an RNA/RNA duplex containing the modification showed a Tm of 39.9°C at pH 7.0, which dropped to 23.6°C at pH 5.0. nih.gov This suggests that the presence of the positive charge in the minor groove introduces a destabilizing electrostatic repulsion or an unfavorable conformational constraint that outweighs any potential stabilizing ion pair formation.

Supramolecular Synthons in Cytidinium and Deoxycytidinium Salt Systems

In the solid state, protonated nucleosides can form predictable and robust hydrogen-bonding networks known as supramolecular synthons. For cytidinium and 2'-deoxycytidinium salts, a dominant and stable supramolecular synthon has been identified in their crystal structures when crystallized with composite anions. nih.govbibliotekanauki.pl This primary synthon involves a pair of hydrogen bonds from the N3-protonated cytosine base to the anion. Specifically, the hydrogen bond donors are the proton on N3 (N3+-H) and the cis-N4-amino group hydrogen (N4-H41). nih.govbibliotekanauki.pl This two-point recognition motif is highly robust, occurring with a frequency of 70% in a broad range of N3-protonated, N1-substituted cytosinium salts. nih.gov

A secondary, less frequent (44%) and more deformable synthon can also be formed on the other side of the cytosine ring. nih.gov This motif involves a weaker C-H...Y hydrogen bond from C5-H and a hydrogen bond from the trans-N4-amino group hydrogen (N4-H42). nih.gov

Self-Avoiding Molecular Recognition Systems (SAMRS) Incorporating Cytidine (B196190) Analogs

Self-Avoiding Molecular Recognition Systems (SAMRS) are a fascinating application of synthetic biology, creating modified DNA strands that can base-pair with natural DNA but not with other strands of the same SAMRS species. nih.govresearchgate.net This property is highly valuable in applications like multiplexed polymerase chain reactions (PCR), as it prevents the formation of undesired products from interactions between primers. nih.govresearchgate.net

The design of SAMRS is based on altering the hydrogen-bonding patterns of the nucleobases. A successful SAMRS has been developed using a set of modified nucleosides: 2-aminopurine-2'-deoxyriboside (A), 2'-deoxy-2-thiothymidine (T), 2'-deoxyinosine (B131508) (G), and N4-ethyl-2'-deoxycytidine (C). nih.govresearchgate.net These modified bases are designed to form more stable pairs with their natural complements (T, A, C, and G, respectively) than with their SAMRS complements. researchgate.net For instance, N4-ethyl-2'-deoxycytidine (C) forms a stable pair with natural guanine (B1146940) (G) but a much weaker pair with the SAMRS guanine analog, 2'-deoxyinosine (G).

The reviewed literature on SAMRS does not mention the use of this compound as a component. Based on its known properties, its incorporation into a SAMRS system would present challenges. The significant destabilizing effect of this compound on duplex stability, as discussed in section 5.1, would likely lead to inefficient binding to the natural DNA template, a critical requirement for SAMRS primers. nih.gov The goal of SAMRS is to have strong binding to the natural template while avoiding self-pairing; the general duplex destabilization caused by the 2'-amino modification would be counterproductive to the first requirement. Therefore, cytidine analogs like N4-ethyl-2'-deoxycytidine, which can be tailored for specific hydrogen bonding without introducing significant intrinsic instability, are preferred for the construction of current SAMRS.

Advanced Applications in Biochemical and Molecular Biology Research

Development of Fluorescent Probes and Reporters

The ability to introduce fluorescent markers at specific sites within DNA and RNA is crucial for elucidating dynamic biological processes. 2'-Amino-2'-deoxycytidine and its analogs serve as key components in the development of such probes.

Applications in DNA Base Flipping Assays (e.g., 2-Aminopurine (B61359) Analogs)

DNA base flipping is a fundamental mechanism in which a nucleotide is rotated out of the double helix, a process essential for DNA methylation and repair. nih.govwikipedia.org The fluorescent nucleobase analog, 2-aminopurine (AP), has proven to be an invaluable probe for studying this phenomenon. nih.govnih.govoup.com When incorporated into a DNA duplex, the fluorescence of 2-aminopurine is significantly quenched due to stacking interactions with neighboring bases. oup.comoup.com However, upon enzymatic action that induces base flipping, the 2-aminopurine base is moved into a solvent-exposed environment, leading to a dramatic enhancement of its fluorescence. nih.govoup.com

Research has demonstrated that when 2-aminopurine is positioned at the target site for a DNA methyltransferase, such as M.HhaI, a substantial increase in fluorescence intensity is observed, directly signaling the base-flipping event. nih.govoup.com For instance, a 54-fold enhancement in fluorescence was reported when 2-aminopurine was placed at the target site for M.HhaI. nih.govoup.comoup.com In contrast, when the analog is located adjacent to the target site, only a minimal change in fluorescence occurs. nih.govoup.com This site-specific fluorescence response provides a clear and unambiguous signal of base flipping in solution. nih.gov This technique has also been used to provide the first experimental evidence that the N6-adenine DNA methyltransferase M.TaqI also employs a base-flipping mechanism, showing a 13-fold fluorescence enhancement when 2-aminopurine replaced the target adenine. nih.govoup.com

| Enzyme | Probe Position | Fluorescence Enhancement | Reference |

| M.HhaI | Target Site | 54-fold | nih.govoup.comoup.com |

| M.HhaI | Adjacent to Target | Little to no increase | nih.govoup.com |

| M.TaqI | Target Site | 13-fold | nih.govoup.com |

| M.TaqI | Adjacent to Target | Small increase | nih.govoup.com |

Site-Specific Labeling for Biophysical Measurements (e.g., FRET)

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances and conformational changes in biomolecules. escholarship.orgbiorxiv.org This method requires the site-specific incorporation of a donor and an acceptor fluorophore into the molecule of interest. escholarship.orgnih.gov The 2'-amino group of this compound provides a reactive handle for the covalent attachment of fluorescent dyes, enabling the creation of precisely labeled nucleic acids for FRET studies. oup.com

The chemical reactivity of the 2'-amino group can be exploited for conjugation with various reporter molecules. For example, oligonucleotides containing a single this compound have been successfully labeled with rhodamine isothiocyanate. oup.com This site-specific labeling is crucial for FRET experiments, where the distance between the two fluorophores determines the efficiency of energy transfer. escholarship.orgbiorxiv.org By strategically placing a 2'-amino-modified nucleotide, researchers can introduce a fluorescent dye at a defined position within a DNA or RNA strand, allowing for detailed structural and dynamic analysis of nucleic acid-protein complexes and other molecular assemblies. oup.com

Exploration in Gene Expression Modulation Research

The ability to modulate gene expression is a cornerstone of modern molecular biology and therapeutics. This compound and related modifications play a significant role in the design and engineering of nucleic acid-based tools for this purpose.

Antisense Oligonucleotide Design Principles

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to a specific mRNA and modulate its function, often leading to the downregulation of the corresponding protein. creative-biolabs.com A critical aspect of ASO design is the incorporation of chemical modifications to enhance their properties, such as nuclease resistance and binding affinity to the target RNA. creative-biolabs.comoup.com

The introduction of a 2'-amino group in this compound is one such modification. While it has been shown that the presence of 2'-aminonucleosides can destabilize DNA:RNA and DNA:DNA duplexes, this modification can also confer increased resistance to enzymatic degradation. nih.gov For example, the incorporation of three 2'-amino-2'-deoxycytidines into a DNA duplex was found to decrease the melting temperature (Tm) significantly. oup.com However, this potential decrease in binding affinity must be balanced against the gain in nuclease stability, a key principle in the design of effective ASOs. creative-biolabs.com Other 2'-modifications, such as 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (MOE), are also widely used to improve the stability and efficacy of ASOs. creative-biolabs.comoup.com

| Modification | Effect on Duplex Stability (Tm) | Reference |

| Single this compound in RNA/DNA duplex | Decrease to 39.9°C | oup.com |

| Three 2'-amino-2'-deoxycytidines in RNA/DNA duplex | Further decrease | oup.com |

| Three 2'-amino-2'-deoxycytidines in DNA/DNA duplex | Decrease from 30.1°C to ~5°C | oup.com |

Ribozyme and Aptamer Engineering

Ribozymes are RNA molecules with catalytic activity, and aptamers are oligonucleotides that bind to specific target molecules. nii.ac.jpnih.gov Both can be engineered for a wide range of applications, including diagnostics, therapeutics, and as research tools. nii.ac.jpnih.gov The incorporation of modified nucleosides, such as this compound, can enhance the functional properties of these nucleic acid-based molecules. google.com

In ribozyme engineering, the 2'-amino group can be used as a mechanistic probe. acs.org For instance, substituting the catalytic 2'-hydroxyl group with a 2'-amino group can help elucidate the role of specific functional groups in the catalytic mechanism. acs.org In aptamer development, the introduction of functional groups like the 2'-amino group can potentially lead to improved binding affinity and specificity for the target molecule. biosynth.com Furthermore, the stability of aptamers can be significantly increased by circularization, a process that can be facilitated by flanking the aptamer sequence with self-cleaving ribozymes. nih.gov The engineering of these ribozymes and aptamers often involves the strategic use of modified nucleotides to optimize their structure and function.

Research Tools for Studying Nucleic Acid Structure and Function

This compound serves as a versatile research tool for investigating the intricate details of nucleic acid structure and their interactions with other molecules. The introduction of the 2'-amino group provides a unique chemical handle and alters the local conformation and stability of the nucleic acid duplex, which can be exploited for various experimental purposes. nih.govbiosynth.com

The pKa of the 2'-amino group has been determined to be approximately 6.2, meaning it can be protonated under physiologically relevant pH conditions. oup.comnih.gov This property can influence the local structure and stability of the nucleic acid. Studies have shown that the incorporation of this compound has a destabilizing effect on both RNA/DNA and DNA/DNA duplexes. oup.comnih.gov This destabilization is an important consideration when designing experiments that utilize this modified nucleoside.

The reactivity of the 2'-amino group allows for the site-specific attachment of various labels and crosslinking agents, facilitating the study of nucleic acid-protein interactions and the three-dimensional structure of nucleic acid complexes. oup.com This makes this compound a valuable component in the toolkit of biochemists and molecular biologists for dissecting the complex world of nucleic acid biology.

Computational Chemistry and Modeling Approaches

Molecular Dynamics Simulations of 2'-Amino-2'-deoxycytidine Containing Nucleic Acids

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of nucleic acids containing this compound. These simulations can reveal how this modification influences the structure, flexibility, and stability of DNA and RNA duplexes.

A key aspect investigated by MD simulations is the impact of this compound on duplex stability. Experimental data has shown that the incorporation of this compound can destabilize both DNA and RNA duplexes. nih.govnih.gov MD simulations can help to elucidate the underlying reasons for this destabilization. By analyzing the trajectories of the atoms over time, researchers can examine changes in hydrogen bonding patterns, stacking interactions, and solvent organization around the modified duplex. For example, simulations can reveal whether the 2'-amino group disrupts the water spine in the minor groove of a DNA duplex or alters the electrostatic interactions within the helix. psu.edu The protonation state of the 2'-amino group, which has a pKa of approximately 6.2, is also a critical factor that can be modeled in MD simulations to understand its pH-dependent effects on duplex stability. nih.govnih.govoup.com

The following table summarizes the general effects of 2'-substitutions on nucleic acid properties, which can be computationally modeled.

| Modification at 2'-Position | Effect on Duplex Stability | Conformational Preference (Sugar Pucker) |

| 2'-hydroxyl (RNA) | Generally stable A-form duplexes | C3'-endo |

| 2'-deoxy (DNA) | Stable B-form duplexes | C2'-endo |

| 2'-amino | Destabilizing | Can influence pucker preference |

| 2'-fluoro | Stabilizing | C3'-endo |

MD simulations are also crucial for understanding the dynamics of more complex systems, such as the interaction of modified oligonucleotides with proteins. nih.govresearchgate.net These simulations can provide a dynamic view of how an antisense oligonucleotide containing this compound recognizes and binds to its target mRNA, for example.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical (QC) calculations provide fundamental insights into the electronic properties of this compound, which govern its reactivity and interactions. These methods, such as Density Functional Theory (DFT), can be used to calculate a variety of molecular properties that are not directly accessible through classical MD simulations.

One of the key applications of QC calculations is the determination of the electronic structure of the molecule. This includes mapping the distribution of electron density and identifying the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The electronic structure is fundamental to understanding the molecule's reactivity, as it indicates the likely sites for nucleophilic or electrophilic attack. For example, QC calculations can shed light on how the 2'-amino group influences the electron distribution across the nucleobase and the sugar, potentially affecting its base-pairing properties and susceptibility to chemical reactions. rsc.orgacs.org

QC methods are also employed to study the reactivity of nucleosides. For instance, the reaction of 2'-deoxycytidine (B1670253) and its derivatives with other molecules, such as alkylating agents, has been investigated using computational methods. epa.gov These studies can predict the most likely sites of adduction and the energy barriers for these reactions. In the context of this compound, QC calculations could be used to explore its reactivity towards various cellular components or potential drug molecules.

Furthermore, QC calculations can be used to accurately determine properties like the pKa of the 2'-amino group, complementing experimental findings. oup.com Understanding the protonation state is crucial as it affects the charge and hydrogen bonding capacity of the nucleoside, which in turn influences its role in molecular recognition and catalysis. nih.govnih.gov The study of dissociative electron attachment to deoxycytidine monophosphates using DFT highlights the use of these methods to understand DNA damage processes at a sub-molecular level. researchgate.net

The following table provides a summary of properties of 2'-deoxycytidine and its derivatives that can be investigated using quantum chemical calculations.

| Property | Computational Method | Significance |

| Molecular Orbital Energies (HOMO, LUMO) | DFT, ab initio | Predicts sites of chemical reactivity. |

| Electron Density Distribution | DFT, ab initio | Reveals charge distribution and polarizability. |

| Reaction Energy Profiles | DFT, ab initio | Determines the feasibility and kinetics of chemical reactions. |

| pKa of functional groups | DFT with solvent models | Predicts the protonation state at physiological pH. |

Computational Analysis of Molecular Recognition and Enzyme Binding Mechanisms

Understanding how this compound is recognized by and interacts with enzymes is crucial for its potential therapeutic applications. Computational methods, particularly molecular docking and MD simulations, are powerful tools for elucidating these molecular recognition events and binding mechanisms at the atomic level.

Crystal structures have revealed that the binding of This compound-5'-triphosphate (B12082923) to viral RNA polymerases can induce significant rearrangements in the active site. rcsb.org Computational analyses can complement this structural data by providing a dynamic picture of the binding process. Molecular docking can be used to predict the initial binding pose of the modified nucleotide in the enzyme's active site. Subsequently, MD simulations can be performed on the enzyme-ligand complex to assess the stability of the binding mode and to identify the key interactions that contribute to binding affinity. nih.gov These simulations can reveal how the 2'-amino group influences the network of hydrogen bonds, electrostatic interactions, and van der Waals contacts with the amino acid residues of the enzyme. nih.gov

For example, in the case of deoxycytidine kinase (dCK), an enzyme responsible for the phosphorylation of deoxycytonucleosides and many nucleoside analog prodrugs, computational studies have been instrumental in understanding substrate specificity. acs.orgnih.govnih.gov While dCK primarily phosphorylates deoxycytidine, it can also process analogs. Computational analysis can help explain why some modified nucleosides are good substrates while others are not. By modeling the binding of this compound in the active site of dCK, researchers can predict its potential as a substrate and identify the specific amino acid residues that interact with the 2'-amino group. These interactions, or lack thereof, can explain the efficiency of phosphorylation.

Studies on the molecular recognition of cytidinium and 2'-deoxycytidinium have highlighted the importance of specific hydrogen bonding patterns, which can be classified as supramolecular synthons. nih.govbibliotekanauki.pl Computational analyses can quantify the strength of these interactions and predict how they might be altered by the presence of a 2'-amino group. The ability to model these interactions is also critical in understanding how modified nucleosides are recognized by other proteins, such as those involved in DNA repair or transcription. tandfonline.com

The table below summarizes key enzymes and the insights that can be gained from computational analysis of their interaction with this compound.

| Enzyme | Computational Approach | Potential Insights |

| Viral RNA Polymerase | Docking, MD Simulations | Mechanism of inhibition, role of the 2'-amino group in active site rearrangement. |

| Deoxycytidine Kinase (dCK) | Docking, MD Simulations, Free Energy Calculations | Substrate potential, determinants of phosphorylation efficiency. |

| DNA Polymerase | Docking, MD Simulations | Mechanism of chain termination, impact on DNA synthesis. |

In Silico Design and Prediction of Modified Nucleoside Behavior in Biological Systems

The ultimate goal of many computational studies on modified nucleosides is to facilitate the in silico design of new molecules with desired biological activities. healthinformaticsjournal.com By leveraging the understanding gained from MD simulations, QC calculations, and binding analyses, researchers can rationally design novel nucleoside analogs and predict their behavior in biological systems before they are synthesized. nih.govnih.gov

The process of in silico design often begins with a known nucleoside scaffold, which is then computationally modified to enhance its therapeutic properties. mdpi.com For this compound, this could involve further modifications to the 2'-amino group, the sugar, or the nucleobase to improve properties such as enzyme inhibition, metabolic stability, or cellular uptake. Computational tools can be used to predict how these modifications will affect the molecule's conformation, electronic properties, and interactions with target proteins. oup.combiorxiv.org

A key aspect of in silico prediction is the use of free energy calculations to estimate the binding affinity of a modified nucleoside for its target enzyme. nih.gov Methods like Free Energy Perturbation (FEP) can be used to predict the change in binding free energy upon modifying a lead compound. This allows for the rapid screening of a large number of virtual compounds to identify those with the highest predicted potency. nih.gov

The development of accurate force fields for modified nucleotides is essential for the reliability of these in silico predictions. oup.comtandfonline.comnih.gov As more experimental data becomes available, these force fields can be refined to improve the accuracy of computational models. The iterative cycle of in silico design, prediction, synthesis, and experimental testing is a powerful paradigm for the discovery of new therapeutic agents based on modified nucleosides like this compound.

Q & A

Q. Basic

- - and -NMR to verify amine substitution and sugar conformation.

- UV spectroscopy (λ ~270 nm for cytidine derivatives).

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- HPLC with a C18 column and water/acetonitrile gradient for purity assessment (>98%) .

How is this compound metabolized in cellular systems?

Advanced

Metabolic fate is studied via:

- Radiolabeled tracing (e.g., -labeled compound) to track phosphorylation by deoxycytidine kinase (dCK) into mono-, di-, and triphosphate forms.

- LC-MS/MS quantification of metabolites in cell lysates.

- Knockout models (e.g., dCK-deficient cells) to confirm activation pathways .

What molecular pathways underlie this compound-induced apoptosis?

Advanced

Mechanistic studies involve:

- Western blotting for pro-apoptotic proteins (e.g., Bax, cleaved PARP).

- RNA-seq to identify dysregulated genes (e.g., p53 targets).

- Mitochondrial membrane potential assays (JC-1 dye) to confirm intrinsic apoptosis .

How does this compound interact with DNA repair enzymes?

Advanced

Crystallographic studies (e.g., X-ray diffraction at 1.6 Å resolution) show that the 2'-amino group sterically hinders DNA polymerase binding, leading to replication errors. Molecular dynamics (MD) simulations further predict altered enzyme kinetics. Experimental validation uses gel electrophoresis of primer extension products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.